molecular formula C21H24O B6497758 1-(6-methoxynaphthalen-2-yl)adamantane CAS No. 37436-36-5

1-(6-methoxynaphthalen-2-yl)adamantane

Cat. No. B6497758
CAS RN: 37436-36-5
M. Wt: 292.4 g/mol
InChI Key: VOOUVUPYMAYLRE-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)adamantane is a chemical compound with the molecular formula C21H24O . It has a molecular weight of 292.4 g/mol . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen in high yield . The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various computational descriptors . The compound has a complexity of 386 and a topological polar surface area of 9.2 Ų . The compound has no hydrogen bond donors and one hydrogen bond acceptor .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.4 g/mol and a molecular formula of C21H24O . It has a XLogP3 of 6.6, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has a rotatable bond count of 2 .

Scientific Research Applications

MNA has been studied for its potential applications in biochemistry and pharmacology. It has been used in experiments related to drug delivery, enzyme inhibition, and protein-protein interactions. In particular, MNA has been used to study the binding of drugs to their targets, as well as to study the effects of drugs on proteins. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on cells.

Advantages and Limitations for Lab Experiments

MNA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in water. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that MNA is not a natural product and therefore may have unknown effects on cells and organisms.

Future Directions

MNA has been studied for its potential applications in biochemistry and pharmacology, but there are still many areas of research that remain unexplored. For example, further studies are needed to better understand the mechanism of action of MNA and its effects on proteins, receptors, and genes. Additionally, further research is needed to explore the potential of MNA as a drug delivery system and to develop methods to improve its efficacy and safety. Finally, further studies are needed to understand the effects of MNA on cell physiology and its potential use as a therapeutic agent.

Synthesis Methods

MNA can be synthesized via a two-step reaction, starting with the reaction of 6-methoxynaphthalene-2-carbaldehyde with adamantane-1-sulfonyl chloride in the presence of pyridine. This reaction yields a mixture of 1-(6-methoxynaphthalen-2-yl)adamantane and this compound-1-sulfonate. The latter can then be hydrolyzed to produce the desired this compound.

properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOUVUPYMAYLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209137
Record name 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37436-36-5
Record name 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37436-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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